Pyridine, 2-(bromomethyl)-6-(methoxymethyl)-
Overview
Description
Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one nitrogen atom. Pyridine derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other pyridine derivatives. It can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to the activation of various biological pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations. It can be toxic and should be handled with care. Additionally, it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for the research of Pyridine, 2-(bromomethyl)-6-(methoxymethyl)-. One area of research could be the development of new pharmaceuticals based on pyridine derivatives. Another area of research could be the development of new materials science applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Pyridine, 2-(bromomethyl)-6-(methoxymethyl)- is a chemical compound that has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other pyridine derivatives and has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
properties
IUPAC Name |
2-(bromomethyl)-6-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPRFKAYMZZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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